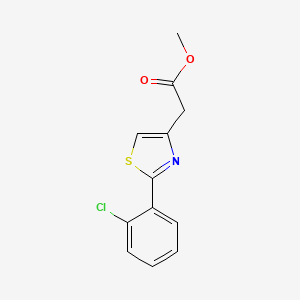

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate

描述

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a thiazole-based compound featuring a 2-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazole derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties, as well as their utility as intermediates in pharmaceutical synthesis . The structural uniqueness of this compound lies in the ortho-chlorophenyl group, which may influence electronic, steric, and intermolecular interactions compared to analogs with substituents at other positions.

属性

IUPAC Name |

methyl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-8-7-17-12(14-8)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREMEPDNKHVHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methyl chloroacetate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and a catalyst such as 1-propanephosphonic acid cyclic anhydride (T3P) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones under controlled conditions.

Key Findings :

-

Oxidation preserves the ester and chlorophenyl groups while modifying the thiazole ring’s electronic properties.

-

Sulfone derivatives exhibit enhanced stability and altered biological activity compared to sulfoxides .

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.

Key Findings :

-

Electron-withdrawing groups on the thiazole ring activate the chlorophenyl group for NAS .

-

Substituted derivatives show improved pharmacological profiles, such as enhanced antimicrobial activity .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a key step for further functionalization.

Key Findings :

-

Hydrolysis under basic conditions proceeds faster due to increased nucleophilicity of hydroxide ions.

-

The carboxylic acid derivative serves as a precursor for amide or peptide coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring’s electron-rich nature facilitates EAS at the 5-position.

Key Findings :

-

Nitration and bromination occur regioselectively at the 5-position of the thiazole ring .

-

Halogenated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction Reactions

The chlorophenyl group can be reduced to a cyclohexyl derivative under hydrogenation conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Methyl 2-(2-cyclohexylthiazol-4-yl)acetate |

Key Findings :

-

Reduction eliminates the aromaticity of the chlorophenyl group, altering the compound’s solubility and bioactivity .

Heterocyclic Functionalization

The thiazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, Δ, 8 hours | Methyl 2-(2-(2-chlorophenyl)-5,6-dihydrothiazolo[3,2-b] triazol-4-yl)acetate |

Key Findings :

科学研究应用

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators

作用机制

The mechanism of action of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The compound can inhibit the activity of certain enzymes, block receptor sites, and disrupt cellular processes, leading to its antimicrobial, anti-inflammatory, and anticancer effects .

相似化合物的比较

Substituent Position Variations

The position of the chlorophenyl group on the thiazole ring significantly impacts biological activity and physicochemical properties:

Ester Group Modifications

The choice of ester group (methyl vs. ethyl) influences lipophilicity and metabolic stability:

Key Insight : The methyl ester group in the target compound offers a balance between solubility and lipophilicity, making it more suitable for oral administration compared to ethyl esters .

Functional Group Additions

The presence of additional functional groups (e.g., amino, methoxy) alters reactivity and biological interactions:

Key Insight: The absence of electron-donating groups (e.g., amino, methoxy) in the target compound may reduce hydrogen-bonding capacity but increase electrophilicity at the thiazole ring, favoring interactions with bacterial enzymes .

生物活性

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate interacts with various molecular targets, influencing several biochemical pathways. Thiazole derivatives are known to modulate receptor activity and inhibit enzymatic functions, which can lead to diverse biological effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Biochemical Pathways

The compound can activate or inhibit key biochemical pathways, including those involved in apoptosis and cell cycle regulation. Specifically, it has been shown to induce apoptosis in cancer cells by affecting gene expression related to cell survival and proliferation .

Antimicrobial Activity

Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate exhibits significant antimicrobial properties. It has been demonstrated to inhibit bacterial growth by targeting bacterial enzymes, leading to cell death. The minimum inhibitory concentration (MIC) values for various pathogens have shown promising results, indicating its potential as an antibacterial agent .

Anticancer Properties

Research indicates that this compound possesses notable anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer cells (e.g., MDA-MB-231), with IC50 values indicating potent effects . The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, which is crucial for halting tumor growth .

Other Biological Activities

In addition to its antimicrobial and anticancer effects, methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate also exhibits anti-inflammatory and neuroprotective activities. These effects are attributed to its ability to modulate inflammatory cytokines and protect neuronal cells from oxidative stress .

Data Summary

Case Studies

-

Anticancer Activity in MDA-MB-231 Cells

A study evaluated the effects of methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate on MDA-MB-231 breast cancer cells. The compound demonstrated a strong inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. It was found to induce apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 . -

Antimicrobial Efficacy

In vitro tests showed that methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate had significant activity against various bacterial strains, with MIC values indicating effective inhibition of growth. This positions the compound as a potential candidate for developing new antibacterial therapies . -

Neuroprotective Effects

Research highlighted the neuroprotective properties of this thiazole derivative against oxidative stress-induced damage in neuronal cells. The compound was shown to reduce markers of oxidative stress, suggesting its utility in neurodegenerative disease models .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation of 2-chlorophenyl-substituted thioamides with α-bromo-β-keto esters in refluxing ethanol. For example, refluxing 4-bromo-3-oxobutanoate derivatives with benzothioamides (e.g., 2-chlorophenylthioamide) in absolute ethanol for 1 hour, followed by ether extraction and sodium sulfate drying, yields the thiazole-acetate scaffold. Purity optimization involves iterative recrystallization and microanalysis (elemental analysis within 0.4% theoretical values) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm aromatic protons, thiazole ring signals, and ester functionality.

- IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and C-S (thiazole) stretching vibrations.

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

- Elemental analysis to ensure stoichiometric consistency .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodology : Conduct in vitro assays such as:

- Antimicrobial screening (e.g., broth microdilution against Gram-positive/negative bacteria).

- Cytotoxicity assays (MTT/XTT on cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition studies (e.g., cyclooxygenase or acetylcholinesterase) due to structural similarity to bioactive thiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodology :

- Solvent selection : Replace ethanol with aprotic solvents (e.g., DMF) to reduce ester hydrolysis.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature control : Use microwave-assisted synthesis for faster, cleaner reactions.

- Byproduct analysis : Employ HPLC-MS to identify impurities (e.g., unreacted thioamide or ester intermediates) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or DNA topoisomerases) using AutoDock Vina.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- QSAR modeling : Corrogate substituent effects (e.g., 2-chlorophenyl vs. 4-methylphenyl) with bioactivity data .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton environments (e.g., thiazole vs. aryl protons).

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole substitution pattern).

- Isotopic labeling : Track unexpected signals (e.g., deuterated solvents interfering with exchangeable protons) .

Q. What analytical methods are suitable for detecting trace impurities in the compound?

- Methodology :

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester or oxidized thiazole).

- NMR spiking : Add reference standards (e.g., 2-chlorobenzoic acid) to confirm impurity identity .

Q. How to evaluate its potential as a precursor for novel drug candidates?

- Methodology :

- Derivatization : Synthesize analogs (e.g., amide or hydrazide derivatives) and test SAR.

- Pharmacokinetic profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes.

- In vivo models : Screen in zebrafish or murine models for bioavailability and toxicity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。